molecular formula C10H15N5O2 B2720312 8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 923183-57-7

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2720312
CAS RN: 923183-57-7
M. Wt: 237.263
InChI Key: BINDIBYCBUOEAH-UHFFFAOYSA-N
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Description

8-(dimethylamino)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as theophylline, is a xanthine derivative that is widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that works by relaxing the smooth muscles in the airways, thereby increasing air flow to the lungs. In addition to its clinical applications, theophylline has also been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactions

One study describes the unusual reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF, leading to the formation of 8-dimethylamino-substituted products. This indicates the reactivity and potential for creating novel purine derivatives through specific chemical reactions (Khaliullin & Shabalina, 2020).

Biological Activities

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the purine core, shows that these compounds exhibit potent cytotoxic activities against various cancer cell lines, underscoring the therapeutic potential of purine derivatives in oncology (Deady et al., 2003).

Molecular Interactions and Structure Analysis

A quantitative investigation on the intermolecular interactions present in a xanthine derivative highlights the importance of electrostatic and dispersion energy components in the molecular arrangement, providing insights into the design of new materials based on purine structures (Shukla et al., 2020).

Antiviral and Antitumor Activities

Studies on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines demonstrate the synthesis of novel heterocycles with examined biological activities, including antitumor effects, indicating the potential of purine derivatives in developing new therapeutic agents (Ueda et al., 1987).

properties

IUPAC Name

8-(dimethylamino)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-5-15-6-7(11-9(15)13(2)3)14(4)10(17)12-8(6)16/h5H2,1-4H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINDIBYCBUOEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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